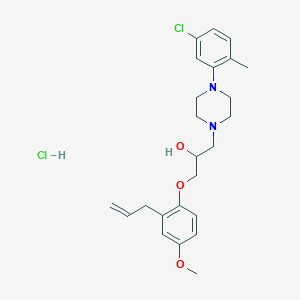

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-14-22(29-3)8-9-24(19)30-17-21(28)16-26-10-12-27(13-11-26)23-15-20(25)7-6-18(23)2;/h4,6-9,14-15,21,28H,1,5,10-13,16-17H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVUVQUWWZILQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClN O |

| Molecular Weight | 369.9 g/mol |

| CAS Number | 1177625-18-1 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of piperazine have demonstrated effectiveness against various bacterial strains. A study highlighted that piperazine derivatives exhibited moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the methoxyphenyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in multiple studies. For example, methoxy-substituted phenols are known to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . The presence of the allyl group may also contribute to the modulation of inflammatory pathways by acting on signaling cascades involved in inflammation.

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological activities. Studies show that such compounds can act as serotonin receptor modulators, influencing mood and cognition . The specific structure of this compound suggests potential interactions with G-protein-coupled receptors (GPCRs), which are critical in neurotransmission and neuroregulation .

Case Studies

- Synthesis and Characterization : A study synthesized similar piperazine derivatives and characterized their biological activity through in vitro assays. The results indicated that modifications in the piperazine ring significantly affected the antimicrobial and anti-inflammatory activities .

- In Vivo Studies : In vivo studies involving related compounds have shown promise in reducing symptoms of anxiety and depression, suggesting that this compound may have similar effects due to its structural analogies .

- Mechanistic Studies : Research on related methoxyphenyl compounds has revealed mechanisms involving inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C24H31ClN2O3

- Molecular Weight : Approximately 426.98 g/mol

- IUPAC Name : 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. A study demonstrated that derivatives targeting serotonin receptors could alleviate symptoms of depression by modulating neurotransmitter levels in the brain .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Cancer Research

In cancer research, this compound is being investigated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it affects multiple signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer therapeutic .

Table 1: Summary of Pharmacological Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and chloro-substituted aromatic system are prone to nucleophilic substitution under specific conditions. For example:

-

Piperazine alkylation : The secondary amine in the piperazine ring reacts with alkyl halides or acylating agents. In analogs, coupling reactions using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) have been employed to introduce substituents .

-

Chlorine displacement : The 5-chloro group on the 2-methylphenyl ring may undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic or catalytic conditions .

Esterification and Etherification

The propan-2-ol group and methoxyphenoxy ether participate in esterification and ether cleavage:

-

Alcohol esterification : The secondary alcohol reacts with acyl chlorides or anhydrides to form esters. For instance, acetic anhydride in pyridine converts the alcohol to an acetate .

-

Ether cleavage : The methoxyphenoxy group can undergo demethylation using strong acids (e.g., HBr/AcOH) to yield phenolic intermediates .

Oxidation-Reduction Reactions

Key functional groups exhibit redox activity:

-

Allyl group oxidation : The allyl moiety is susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., OsO₄).

-

Alcohol oxidation : Propan-2-ol can be oxidized to a ketone using agents like CrO₃ or KMnO₄, though steric hindrance may limit reactivity.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Allyl epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide formation | |

| Alcohol oxidation | KMnO₄, acidic conditions | Ketone derivative |

Piperazine Ring Functionalization

The piperazine ring’s nitrogen atoms enable diverse modifications:

-

Acylation : Reaction with benzoyl chloride or activated carboxylic acids yields amides. Borane-mediated reductions convert intermediate amides to amines .

-

Quaternary salt formation : Alkylation with methyl iodide under basic conditions generates quaternary ammonium salts .

Acid-Base Reactivity

The hydrochloride salt enhances solubility in polar solvents. Deprotonation of the piperazine ring (pKa ~9–10) allows for pH-dependent reactivity, such as selective alkylation at specific nitrogen sites .

Photochemical and Thermal Stability

-

Allyl group polymerization : Under UV light or heat, the allyl group may undergo radical-initiated polymerization.

-

Thermal decomposition : Above 200°C, decomposition pathways include cleavage of the ether linkage and piperazine ring degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related analogs from the provided evidence:

Physicochemical Implications

- ’s hydroxyethyl group increases hydrophilicity, favoring solubility but reducing membrane permeability .

Electronic Effects :

Pharmacological Implications (Speculative)

Receptor Binding :

- Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The target compound’s 5-chloro-2-methylphenyl group may enhance affinity for 5-HT₁A receptors, similar to atypical antipsychotics, whereas ’s 4-methoxyphenyl group could favor adrenergic β-receptor antagonism .

- ’s hydroxyethyl group might reduce CNS activity due to increased polarity but improve peripheral effects .

- Therapeutic Potential: The target compound could be explored for mood disorders or schizophrenia, while might align with antihypertensive applications. ’s solubility may suit intravenous formulations for acute conditions.

Notes

- Limitations : The provided evidence lacks pharmacological data; comparisons are based on structural and physicochemical analysis.

- Further Research : Empirical studies on receptor binding, pharmacokinetics, and toxicity are required to validate hypotheses.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).

- For industrial-scale synthesis, replace brominated precursors with chlorinated analogs to reduce costs while maintaining reactivity .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for allyl-methoxyphenoxy), piperazine N–CH₂ signals (δ 2.5–3.5 ppm), and hydroxyl protons (broad peak at δ 4.5–5.5 ppm) .

- ¹³C NMR : Confirm methoxy groups (δ 55–60 ppm) and quaternary carbons in the piperazine ring (δ 125–135 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₉ClN₂O₃⁺: 453.1945) .

- IR Spectroscopy : Detect O–H stretches (~3400 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹).

Advanced: How can researchers design experiments to evaluate receptor selectivity against adrenergic or serotonergic targets?

Answer:

- Radioligand Binding Assays :

- Functional Assays :

- Measure cAMP accumulation (for GPCR activity) or calcium flux in receptor-expressing cell lines.

- In Silico Docking : Model interactions using software like AutoDock Vina to predict binding poses with adrenergic vs. serotonergic receptors .

Data Contradiction Analysis :

If conflicting affinity data arise (e.g., high α₁ binding in one study but low in another):

- Verify receptor isoform specificity (e.g., α₁A vs. α₁B).

- Re-examine assay conditions (e.g., buffer pH, membrane preparation methods).

Advanced: What strategies resolve solubility challenges in in vivo pharmacokinetic studies?

Answer:

- Co-Solvent Systems : Use PEG-400 (20–30%) or Captisol® (sulfobutyl ether β-cyclodextrin) to enhance aqueous solubility.

- Salt Formation : Explore alternative counterions (e.g., mesylate or citrate) if hydrochloride salt exhibits poor bioavailability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. Validation :

- Measure solubility via shake-flask method (USP guidelines).

- Monitor plasma concentration in rodent models using LC-MS/MS.

Advanced: How do structural modifications (e.g., allyl vs. benzyl groups) impact metabolic stability?

Answer:

Q. Experimental Design :

- Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF.

- Compare half-life (t₁/₂) with benzyl-substituted analogs (e.g., 1-(4-benzylpiperazin-1-yl)-3-phenoxypropan-2-ol) .

Basic: What are the critical purity thresholds for pharmacological testing, and how are impurities characterized?

Answer:

- Purity Standards : ≥95% by HPLC for in vitro assays; ≥98% for in vivo studies.

- Impurity Profiling :

- Byproducts : Monitor dimerization products (e.g., ether-linked dimers) via LC-MS.

- Degradants : Accelerated stability studies (40°C/75% RH for 4 weeks) identify hydrolytic cleavage of the piperazine-propanol bond .

Q. Mitigation :

- Use preparative HPLC with C18 columns and 0.1% TFA buffer for final purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.